(2E)-3-(4-Chlorophenyl)acryloyl chloride (2E)-3-(4-Chlorophenyl)acryloyl chloride
Brand Name: Vulcanchem
CAS No.: 95602-71-4
VCID: VC8475822
InChI: InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+
SMILES: C1=CC(=CC=C1C=CC(=O)Cl)Cl
Molecular Formula: C9H6Cl2O
Molecular Weight: 201.05 g/mol

(2E)-3-(4-Chlorophenyl)acryloyl chloride

CAS No.: 95602-71-4

Cat. No.: VC8475822

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-Chlorophenyl)acryloyl chloride - 95602-71-4

Specification

CAS No. 95602-71-4
Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
IUPAC Name (E)-3-(4-chlorophenyl)prop-2-enoyl chloride
Standard InChI InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+
Standard InChI Key ZFOVCSTVYYYRSU-ZZXKWVIFSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)Cl)Cl
SMILES C1=CC(=CC=C1C=CC(=O)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C=CC(=O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Configuration

The compound’s systematic IUPAC name, (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride, reflects its trans-configuration (E-isomer) across the α,β-unsaturated carbonyl system. Key identifiers include:

PropertyValueSource References
CAS Registry Number95602-71-4 , 35086-79-4
Molecular FormulaC₉H₆Cl₂O
Molecular Weight201.05 g/mol
MDL NumberMFCD00039313

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible routes:

  • Friedel-Crafts Acylation:
    Reaction of 4-chlorocinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .

  • Wittig Reaction:
    Coupling of 4-chlorobenzaldehyde with acryloyl chloride derivatives using phosphorus ylides .

Industrial Scalability Challenges

Key production bottlenecks include:

  • Moisture sensitivity requiring inert atmospheres

  • Exothermic chloride elimination necessitating temperature-controlled reactors

  • Purification difficulties due to similar boiling points of byproducts

Physicochemical Properties

Stability and Reactivity

The compound’s α,β-unsaturated acyl chloride structure confers dual reactivity:

  • Acyl Chloride Reactivity:

    • Rapid hydrolysis to carboxylic acids in aqueous media

    • Nucleophilic acyl substitutions with amines/alcohols

  • Conjugated System Behavior:

    • Michael addition susceptibility at β-position

    • Diels-Alder reactivity as dienophile

Spectroscopic Fingerprints

TechniqueKey Signals
IR Spectroscopy1745 cm⁻¹ (C=O stretch), 830 cm⁻¹ (C-Cl)
¹H NMR (CDCl₃)δ 7.35-7.45 (d, 2H, Ar-H), 7.60-7.70 (d, 1H, CH=CH), 6.50-6.60 (d, 1H, CH=CH)
¹³C NMRδ 166.5 (COCl), 139.2 (C-Cl), 128-134 (Ar-C), 123.8 (CH=CH)

Pharmacological Applications

Enkephalinase Inhibition Mechanism

(2E)-3-(4-Chlorophenyl)acryloyl chloride demonstrates dose-dependent antinociception in murine models (ED₅₀ = 1.2 mg/kg i.v.) through irreversible μ-opioid receptor binding . The proposed mechanism involves:

  • Competitive inhibition of enkephalin degradation (Ki = 38 nM)

  • Increased synaptic endorphin levels (2.7-fold vs controls)

  • Voltage-gated Ca²⁺ channel modulation enhancing neurotransmitter release

Structure-Activity Relationship (SAR) Insights

  • 4-Chloro Substitution: Essential for receptor affinity (ΔpKi = -1.9 vs non-halogenated analog)

  • E-Configuration: 12× greater potency than Z-isomer in tail-flick assays

  • Acyl Chloride Group: Irreversible binding via Schiff base formation with lysine residues

Hazard CategoryGHS ClassificationPrecautions
Skin SensitizationH317 (Category 1)Butyl rubber gloves
Eye DamageH319 (Category 2A)Full-face shield
Acute ToxicityH303 (Oral)Fume hood usage

Decontamination Protocols

  • Spill Management: Absorb with vermiculite, treat with 5% sodium bicarbonate

  • Waste Disposal: Incineration at >1,200°C with alkaline scrubbers

SupplierPurityPrice (USD/g)Minimum Order
Biosynth Carbosynth98%289.002g
Matrix Scientific97%316.00500mg
Biofount97%798.00100mg

Market Trend: 34% price increase from 2021-2025 due to limited production capacity .

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